molecular formula C8H3ClN4OS B11035787 5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine

5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine

Cat. No.: B11035787
M. Wt: 238.65 g/mol
InChI Key: WIXQLVITANWZIP-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a heterocyclic compound that features a unique combination of a thienyl group and an oxadiazolo-pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with nitrous acid to yield the oxadiazole ring. The final step involves the formation of the pyrazine ring through a condensation reaction with an appropriate diamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s electron-withdrawing properties also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromophenyl)[1,2,5]thiadiazolo[3,4-B]pyrazine
  • 5-(2-Bromophenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine
  • 5-(2-Bromophenyl)[1,2,5]thiadiazolo[3,4-B]pyrazine

Uniqueness

5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is unique due to the presence of the chloro-thienyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and bioactive compounds .

Properties

Molecular Formula

C8H3ClN4OS

Molecular Weight

238.65 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C8H3ClN4OS/c9-6-2-1-5(15-6)4-3-10-7-8(11-4)13-14-12-7/h1-3H

InChI Key

WIXQLVITANWZIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC3=NON=C3N=C2

Origin of Product

United States

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